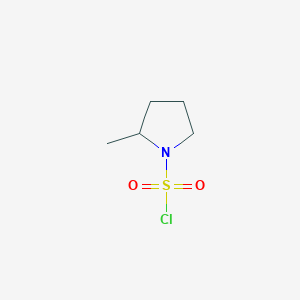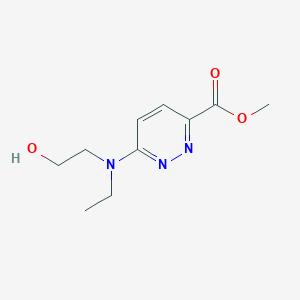
2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid
Vue d'ensemble
Description
2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound has a molecular formula of C11H14N2O2 and a molecular weight of 206.24 g/mol .
Molecular Structure Analysis
The pyrrolidine ring in this compound contributes to its three-dimensional structure due to the non-planarity of the ring, a phenomenon called "pseudorotation" . The presence of the ring nitrogen defines the reactivity of pyridine derivatives .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles have been used as a catalyst for the synthesis of pyrano[3,2-b]pyranone derivatives .Applications De Recherche Scientifique
Synthesis and Structural Studies
The compound 2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid and its derivatives play a crucial role in the synthesis and structural analysis of complex chemical structures. For instance, triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, including those similar to the target compound, have been synthesized and structurally investigated, emphasizing their coordination to metal centers and impact on photophysical properties and ligand conformations (Tzimopoulos et al., 2010).
Supramolecular Chemistry
In supramolecular chemistry, the carboxylic acid-pyridine supramolecular synthon has been analyzed in the crystal structures of various heterocyclic acids. These structures are crucial for understanding molecular features and designing future crystal engineering strategies, indicating the importance of compounds like this compound in crystallography and molecular design (Vishweshwar et al., 2002).
Coordination Chemistry and Photophysical Studies
The compound also finds application in coordination chemistry and photophysical studies. Pyridine-carboxylate ligands, similar to the target compound, have been used as spacers in CuI metallacycles, illustrating their role in forming complex structures with specific photophysical properties (Wu et al., 2015).
Analytical Chemistry
In analytical chemistry, derivatization reagents for carboxylic acids, similar to the compound , have been studied for their selectivity and sensitivity, indicating the compound's potential application in high-performance liquid chromatography and electrogenerated chemiluminescence detection (Morita & Konishi, 2002).
Orientations Futures
The pyrrolidine ring, a key feature of 2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, future research could focus on exploring the potential of this compound in drug discovery and development.
Mécanisme D'action
Target of Action
Similar compounds have shown potent activity in the lmptr1 pocket, which is an active site in certain biological systems .
Mode of Action
It can be inferred that the compound interacts with its target site, leading to changes in the biological system .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, indicating that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have shown various biological activities, suggesting that they may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with pyridine nucleotide-dependent enzymes, which are crucial for various metabolic pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it has been shown to impact cell signaling pathways, which are essential for cell communication and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can induce changes in gene expression, leading to alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or improving cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. For instance, the compound can influence the activity of enzymes involved in the pyridine nucleotide metabolism, affecting the levels of metabolites and metabolic flux . These interactions highlight the compound’s role in regulating metabolic pathways and its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cells, it can localize to various cellular compartments, influencing its accumulation and activity. Understanding the transport and distribution mechanisms is essential for elucidating the compound’s effects on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications This localization can affect its interactions with biomolecules and its overall impact on cellular processes
Propriétés
IUPAC Name |
2-(3-methylpyrrolidin-1-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-3-5-13(7-8)10-6-9(11(14)15)2-4-12-10/h2,4,6,8H,3,5,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRORMRIOTRAKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



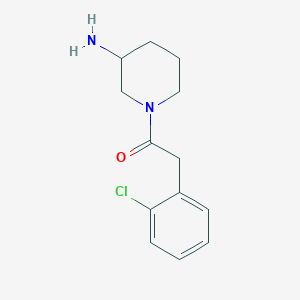
![1-[6-(Propan-2-yl)pyrimidin-4-yl]piperidin-3-amine](/img/structure/B1465622.png)
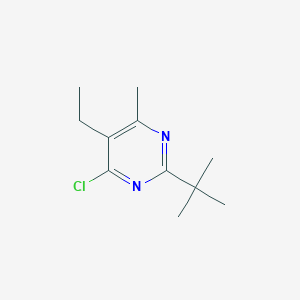
![2-(Pyrrolidine-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1465630.png)
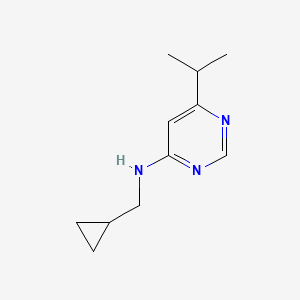
![3-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B1465633.png)

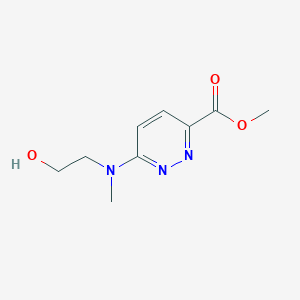

![1-[3-(2,2-Difluoroethoxy)-phenyl]-ethanone](/img/structure/B1465639.png)
![3-[3-(hydroxymethyl)phenoxy]-N,N-dimethylpropanamide](/img/structure/B1465640.png)
![1-{[(1-Hydroxypropan-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465641.png)
